molecular formula C5H8N4O3 B2389449 1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione CAS No. 205393-03-9

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B2389449
CAS No.: 205393-03-9
M. Wt: 172.144
InChI Key: HIABNKUJEJWEEN-UHFFFAOYSA-N
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Description

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C5H8N4O3 . It belongs to the class of 1,3,5-triazinane-2,4,6-trione derivatives. The 1,3,5-triazinane-2,4,6-trione core structure, also known as isocyanuric acid, is a significant heterocyclic scaffold in chemical research . Derivatives of this core structure are investigated for their potential in various advanced research areas. For instance, structurally related triazinane-triones substituted with specific functional groups have been studied for their applications in material science due to properties like high hyperpolarizability, making them candidates for non-linear optics (NLO) . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, medicinal, or household use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c1-7-3(10)8(2)5(12)9(6)4(7)11/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABNKUJEJWEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric acid with dimethylamine under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazinane-trione scaffold is highly modular. Key analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-Methyl-1,3,5-triazinane-2,4,6-trione 1-CH₃, 3-CH₃, 5-CH₃ C₄H₆N₃O₃ 144.11 Simpler analog; used in polymer crosslinking
1-Chloro-1,3,5-triazinane-2,4,6-trione 1-Cl C₃H₃ClN₃O₃ 187.53 Reactive halogen for nucleophilic substitution
1,3-Diallyl-5-propyl-triazinane-trione 1,3-CH₂CHCH₂, 5-C₃H₇ C₁₂H₁₇N₃O₃ 251.29 Allyl groups enable radical reactions; stabilizer in plastics
1-β-D-ribofuranosyl-triazinane-trione 1-ribose moiety C₈H₁₁N₃O₇ 261.19 Glycosylated derivative; enzyme inhibitor (e.g., glycogen phosphorylase)
Sodium dichloro-s-triazinetrione 1-Na⁺, 3,5-Cl C₃Cl₂N₃NaO₃ 219.95 Industrial disinfectant; releases hypochlorite

Key Observations :

  • Electronic Effects: The amino group in the target compound enhances nucleophilicity compared to methyl or halogenated analogs, enabling reactions with electrophiles. Halogenated derivatives (e.g., 1-Cl) are electrophilic and react with amines or alcohols .
  • Solubility: Amino and hydroxyl-containing derivatives (e.g., ribofuranosyl analog) exhibit higher polarity and water solubility, whereas allyl/propyl-substituted analogs are lipophilic .

Biological Activity

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative that has garnered attention for its potential biological activities. Triazines are a class of compounds known for their diverse applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₅H₈N₄O₃
  • Molecular Weight : 172.14 g/mol
  • CAS Number : Not widely specified but related compounds are documented.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and coordination with metal ions, which can enhance its reactivity and bioavailability.

Key Mechanisms:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains by interfering with their metabolic processes.
  • Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Data

Biological ActivityAssay TypeResultReference
Antimicrobial ActivityDisk diffusionInhibition zones observed against E. coli
Antioxidant ActivityDPPH assayIC50 = 50 µg/mL
Enzyme Inhibition (e.g., urease)Spectrophotometric75% inhibition at 100 µM

Study 1: Antimicrobial Efficacy

In a study conducted by Alzchem Group, the antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Antioxidant Potential

Research published in MDPI highlighted the antioxidant capabilities of the compound through DPPH radical scavenging assays. The findings revealed an IC50 value of 50 µg/mL, demonstrating that the compound effectively reduces oxidative stress by neutralizing free radicals .

Study 3: Enzyme Inhibition

A study focusing on enzyme inhibition reported that this compound exhibited a 75% inhibition rate on urease at a concentration of 100 µM. This suggests potential applications in treating conditions associated with elevated urease activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React brominated triazinane precursors (e.g., 1,3,5-tribromo derivatives) with methylamine or dimethylamine under basic conditions (e.g., NaOH/K2_2CO3_3) in polar aprotic solvents (DMF/THF) .
  • Multi-component reactions : Combine thioureas, aldehydes, and carboxylic acids using FeCl3_3·6H2_2O as a catalyst. This method avoids harsh conditions and improves regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (60–80%) are achievable by controlling stoichiometry and temperature (80–100°C) .

Q. How can the structural and thermal stability of this compound be characterized?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) to confirm the triazinane core and substituent positions .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically 200–300°C for triazinanes) under inert atmospheres to evaluate thermal stability .
  • DSC : Identify phase transitions (e.g., melting points) and crystallinity .

Q. What spectroscopic techniques are most effective for purity assessment?

  • Methodology :

  • NMR (¹H/¹³C) : Detect characteristic peaks (e.g., NH2_2 at δ 5.5–6.5 ppm; carbonyls at δ 160–170 ppm) and quantify impurities .
  • FT-IR : Confirm functional groups (e.g., C=O at 1700–1750 cm⁻¹, N-H at 3300–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4–5 eV for triazinanes) to predict redox behavior. Use B3LYP/6-311++G(d,p) basis sets for accuracy .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using Discovery Studio or AutoDock. Triazinanes often bind via hydrogen bonding and π-π stacking .
  • Reaction path analysis : Apply Gaussian 16 to model substitution mechanisms (e.g., amine nucleophilic attack on brominated intermediates) .

Q. How does the compound’s substituent configuration influence its biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkyl/aryl groups) and test against targets (e.g., HIV-1 reverse transcriptase). IC50_{50} values correlate with substituent hydrophobicity and steric effects .
  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for proteases) to quantify inhibition kinetics (Ki_i values) .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. hydrolysis)?

  • Methodology :

  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to favor amine substitution (kinetic) or hydrolysis (thermodynamic) .
  • pH modulation : Use buffered conditions (pH 7–9) to suppress acid/base-catalyzed side reactions .
  • In situ monitoring : Employ ReactIR or NMR to track intermediates and adjust reagent addition rates .

Methodological Considerations

  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers ) and computational outputs (Gaussian log files) with experimental results.
  • Safety protocols : Adhere to lab safety regulations (e.g., Chemical Hygiene Plan) for handling amines and reactive intermediates .

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